N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17277347
InChI: InChI=1S/C15H14N2O4S/c18-15(16-8-9-22)12-3-1-2-11(10-12)4-5-13-6-7-14(21-13)17(19)20/h1-7,10,22H,8-9H2,(H,16,18)/b5-4+
SMILES:
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide

CAS No.:

Cat. No.: VC17277347

Molecular Formula: C15H14N2O4S

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide -

Specification

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
IUPAC Name 3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide
Standard InChI InChI=1S/C15H14N2O4S/c18-15(16-8-9-22)12-3-1-2-11(10-12)4-5-13-6-7-14(21-13)17(19)20/h1-7,10,22H,8-9H2,(H,16,18)/b5-4+
Standard InChI Key UPTPNLCJKHFXNF-SNAWJCMRSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(=O)NCCS)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC(=C1)C(=O)NCCS)C=CC2=CC=C(O2)[N+](=O)[O-]

Introduction

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide, commonly identified by its CAS number 62113-76-2, is a synthetic compound that integrates a nitrofuran moiety with a benzamide structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₄N₂O₄S

  • Molecular Weight: 318.35 g/mol

Structural Representation

The compound features a benzamide core substituted with a vinyl group linked to a nitrofuran ring and a mercaptoethyl side chain. This unique structure may contribute to its biological activity.

Synthesis of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Nitrofuran Vinyl Group: This step may involve the reaction of 5-nitrofuran derivatives with appropriate vinyl precursors.

  • Coupling with Benzamide: The nitrofuran vinyl compound is then coupled with mercaptoethyl derivatives to form the final product.

  • Purification: The synthesized compound is purified using techniques such as column chromatography.

Mechanism of Action

The mechanism underlying the antimicrobial action of nitrofuran compounds generally involves the generation of reactive nitrogen species that can damage microbial DNA and proteins, leading to cell death.

Research Findings and Data Analysis

Study ReferenceActivityNotes
AntimicrobialEffective against a range of bacteria and fungi; maintains activity in serum
Chemical PropertiesDetailed molecular characterization provided; purity specifications available
Synthesis MethodologyDescribes the synthetic route and purification steps

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator